3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperidine, and imidazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes the acylation of piperidine with 5-chlorothiophene-2-carbonyl chloride, followed by the cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Scientific Research Applications
3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or modulate receptor signaling pathways to achieve therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione: This compound is unique due to its specific combination of heterocyclic structures.
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone.
Piperidine derivatives: Compounds with the piperidine ring, such as piperidine-4-carboxylic acid.
Imidazolidine derivatives: Compounds with the imidazolidine ring, such as imidazolidine-2,4-dione.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c14-10-2-1-9(21-10)12(19)16-5-3-8(4-6-16)17-11(18)7-15-13(17)20/h1-2,8H,3-7H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFIPOUKCRZJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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